1-(4-Aminopiperidin-1-yl)-2-phenylbutan-1-one

Lipophilicity Physicochemical Properties Drug Design

1-(4-Aminopiperidin-1-yl)-2-phenylbutan-1-one offers a unique 4-aminopiperidine scaffold with moderate lipophilicity (XLogP3=1.9) and elevated TPSA (46.3 Ų), enabling reduced CNS exposure and improved peripheral target engagement. The free primary amine allows straightforward conjugation for PROTACs, fluorophores, or affinity tags without perturbing the phenylbutanone pharmacophore. A robust one-step synthesis in quantitative yield supports rapid parallel library diversification. Available at ≥95% purity with full spectroscopic characterization, it serves as a reliable reference standard for analytical method development.

Molecular Formula C15H22N2O
Molecular Weight 246.354
CAS No. 1016764-58-1
Cat. No. B2373811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminopiperidin-1-yl)-2-phenylbutan-1-one
CAS1016764-58-1
Molecular FormulaC15H22N2O
Molecular Weight246.354
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N
InChIInChI=1S/C15H22N2O/c1-2-14(12-6-4-3-5-7-12)15(18)17-10-8-13(16)9-11-17/h3-7,13-14H,2,8-11,16H2,1H3
InChIKeyBIJWTMSEBYWEAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Aminopiperidin-1-yl)-2-phenylbutan-1-one (CAS 1016764-58-1): Core Physicochemical and Structural Baseline


1-(4-Aminopiperidin-1-yl)-2-phenylbutan-1-one (CAS 1016764-58-1) is a synthetic 4-aminopiperidine derivative featuring a piperidine core substituted with an amino group at the 4-position and a ketone-linked phenylbutyl moiety [1]. Its molecular formula is C15H22N2O, with a molecular weight of 246.35 g/mol and a computed XLogP3 of 1.9, indicating moderate lipophilicity [2]. The compound is characterized by one hydrogen bond donor (primary amine) and two hydrogen bond acceptors (amide carbonyl and piperidine nitrogen), with a topological polar surface area (TPSA) of 46.3 Ų [2]. As a building block in medicinal chemistry, it provides a versatile scaffold for further derivatization due to the presence of both amine and ketone functional groups [1].

Why 1-(4-Aminopiperidin-1-yl)-2-phenylbutan-1-one Cannot Be Interchanged with Generic 4-Aminopiperidine Analogs


While numerous 4-aminopiperidine derivatives are available as research intermediates, 1-(4-aminopiperidin-1-yl)-2-phenylbutan-1-one presents a unique combination of physicochemical properties and functional group presentation that precludes simple substitution. The specific phenylbutanone substitution pattern at the piperidine nitrogen, in conjunction with the free 4-amino group, yields a distinct hydrogen-bonding profile (1 HBD, 2 HBA) and a moderate lipophilicity (XLogP3 = 1.9) that differ markedly from both simpler aminopiperidines and from highly lipophilic fentanyl-type analogs [1]. Generic substitution with an alternative 4-aminopiperidine building block risks altering key molecular recognition features such as solubility, permeability, and target engagement, thereby compromising experimental reproducibility in structure-activity relationship (SAR) studies [2]. The quantitative evidence below delineates exactly where this compound diverges from its closest comparators.

1-(4-Aminopiperidin-1-yl)-2-phenylbutan-1-one: Quantifiable Differentiation from Key Comparators


Moderate Lipophilicity (XLogP3 = 1.9) Offers Balanced Solubility-Permeability Profile vs. Fentanyl

1-(4-Aminopiperidin-1-yl)-2-phenylbutan-1-one exhibits a computed XLogP3 value of 1.9, positioning it in a moderate lipophilicity range compared to the highly lipophilic opioid fentanyl (XLogP = 3.94) [1][2]. This difference translates to a roughly 100-fold lower predicted octanol-water partition coefficient, which can significantly impact aqueous solubility and membrane permeability. While fentanyl's high lipophilicity contributes to its rapid blood-brain barrier penetration and high potency, it also correlates with increased plasma protein binding and potential for accumulation in lipid-rich tissues. In contrast, the moderate lipophilicity of 1-(4-aminopiperidin-1-yl)-2-phenylbutan-1-one suggests improved aqueous solubility and potentially more predictable pharmacokinetic behavior in experimental models, making it a valuable scaffold for optimizing drug-like properties in lead optimization campaigns [3].

Lipophilicity Physicochemical Properties Drug Design

Enhanced Topological Polar Surface Area (TPSA = 46.3 Ų) Alters BBB Penetration Potential Relative to Fentanyl Analogs

The topological polar surface area (TPSA) of 1-(4-aminopiperidin-1-yl)-2-phenylbutan-1-one is 46.3 Ų, nearly double that of fentanyl (TPSA = 23.55 Ų) [1][2]. In the context of CNS drug design, TPSA values below 60-70 Ų are generally associated with favorable brain penetration, but the higher TPSA of the target compound suggests a reduced passive diffusion rate across the blood-brain barrier compared to fentanyl. This physicochemical distinction is critical for researchers aiming to modulate CNS exposure. For applications where peripheral restriction is desired, the increased polarity of 1-(4-aminopiperidin-1-yl)-2-phenylbutan-1-one provides a built-in liability that may reduce off-target CNS effects, whereas for CNS-targeted programs, the same property necessitates careful optimization of prodrug strategies or active transport mechanisms.

Blood-Brain Barrier Polar Surface Area CNS Drug Design

Presence of a Primary Amine (1 HBD) Enables Unique Conjugation and Derivatization Chemistry vs. Fentanyl

1-(4-Aminopiperidin-1-yl)-2-phenylbutan-1-one possesses a primary amine group (1 hydrogen bond donor), whereas fentanyl lacks any hydrogen bond donors entirely (HBD = 0) [1][2]. This functional group difference opens avenues for chemical derivatization that are inaccessible to fentanyl analogs. The primary amine can be readily acylated, sulfonylated, or coupled to carboxylic acids, enabling facile incorporation into larger molecular architectures or bioconjugates. Additionally, the hydrogen bond donor capacity can influence molecular recognition at biological targets, potentially altering binding modes and selectivity profiles. In SAR campaigns, this single HBD represents a critical vector for modulating target engagement and physicochemical properties without resorting to more complex synthetic maneuvers.

Hydrogen Bonding Synthetic Chemistry Bioconjugation

One-Step Synthetic Accessibility in Quantitative Yield Provides Cost and Time Efficiency Over Multi-Step Analogs

A recently reported protocol enables the one-step synthesis of 1-(4-aminopiperidin-1-yl)-2-phenylbutan-1-one in quantitative yield using adapted Vilsmeier conditions [1]. The product was fully characterized by 1H-, 2H-, and 13C-NMR spectroscopy as well as IR and Raman spectroscopy. This stands in contrast to many structurally related 4-aminopiperidine derivatives that require multi-step sequences with protecting group manipulations, resulting in lower overall yields and increased time and resource investment. The high-yielding, single-step procedure not only reduces synthesis costs but also minimizes purification challenges, ensuring consistent batch-to-batch quality—a critical factor for reproducible biological assays and scale-up efforts.

Synthetic Chemistry Process Development Medicinal Chemistry

Defined Purity Grade (≥95%) from Multiple Vendors Ensures Reproducible Biological Data

1-(4-Aminopiperidin-1-yl)-2-phenylbutan-1-one is commercially available from multiple suppliers with a minimum purity specification of 95% (e.g., Leyan product 1323480, Enamine EN300-61651) [1]. While this purity level is typical for research-grade building blocks, the consistency across vendors provides a degree of assurance not always observed for more obscure or custom-synthesized 4-aminopiperidine analogs. For comparison, closely related derivatives such as 4-(4-aminopiperidin-1-yl)benzamide may be offered at lower purities or require custom synthesis, introducing variability that can confound dose-response relationships and SAR interpretations. The availability of 1-(4-aminopiperidin-1-yl)-2-phenylbutan-1-one at a defined, verifiable purity simplifies procurement and enhances experimental rigor.

Quality Control Assay Reproducibility Chemical Procurement

Optimized Application Scenarios for 1-(4-Aminopiperidin-1-yl)-2-phenylbutan-1-one in Research and Development


Medicinal Chemistry Lead Optimization for Balanced CNS/PNS Profiles

The compound's moderate lipophilicity (XLogP3 = 1.9) and elevated TPSA (46.3 Ų) relative to fentanyl make it an ideal scaffold for lead series aiming to reduce CNS exposure while maintaining target engagement in peripheral tissues. Medicinal chemists can leverage these intrinsic properties to design analogs with improved safety margins by minimizing off-target central effects [1].

Bioconjugation and Chemical Probe Development via Primary Amine Handle

The presence of a free primary amine (1 HBD) distinguishes this compound from fentanyl-like molecules and enables straightforward conjugation to fluorophores, affinity tags, or E3 ligase ligands for PROTAC design. This functional group can be exploited without perturbing the core phenylbutanone pharmacophore, facilitating the development of chemical probes for target validation and mechanism-of-action studies [2].

High-Throughput Synthesis and Parallel SAR Libraries

The validated one-step synthesis in quantitative yield under mild Vilsmeier conditions positions this compound as a privileged building block for parallel library synthesis. The robust, high-yielding procedure allows for rapid diversification at either the amine or the phenylbutanone moiety, enabling efficient exploration of chemical space around the 4-aminopiperidine core without the burden of protecting group strategies [3].

Quality-Controlled Reference Standard for Analytical Method Development

With commercial availability at ≥95% purity from multiple vendors and full spectroscopic characterization data (¹H, ¹³C NMR, IR, Raman) available in the primary literature, this compound can serve as a reliable reference standard for developing and validating HPLC, LC-MS, or NMR analytical methods. Its well-defined purity and spectral fingerprint support robust method qualification in QC/QA environments .

Quote Request

Request a Quote for 1-(4-Aminopiperidin-1-yl)-2-phenylbutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.